molecular formula C13H16O4 B7941506 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde CAS No. 188884-61-9

4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde

Cat. No.: B7941506
CAS No.: 188884-61-9
M. Wt: 236.26 g/mol
InChI Key: SLHCNLOZEYKBIX-UHFFFAOYSA-N
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Description

4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde is a chemical compound with the molecular formula C13H16O4. It is characterized by the presence of a benzaldehyde group attached to a 1,3-dioxane ring via an ethoxy linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde typically involves the reaction of benzonitrile with 1,3-dioxane under specific conditions. The process may include steps such as:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The 1,3-dioxane ring may also contribute to the compound’s overall reactivity and interaction with biological systems .

Comparison with Similar Compounds

Uniqueness: 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde is unique due to the presence of the 1,3-dioxane ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-10-11-2-4-12(5-3-11)15-9-6-13-16-7-1-8-17-13/h2-5,10,13H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHCNLOZEYKBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599261
Record name 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188884-61-9
Record name 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 500 ml flask, 120 ml of acetonitrile, 13.8 g of 4-hydroxybenzaldehyde, 21.1 g of 2-(2-bromoethyl)-1,3-dioxane, 1.8 g of potassium iodide, and 35.8 g of potassium carbonate were placed and then, reacted at 80° C. for 5 hrs. Thereafter, 200 ml of ethyl acetate was added to the reaction mixture and washed once with a saturated aqueous potassium carbonate solution, distilled water, and saturated saline. The washed organic phase was dried over anhydrous magnesium sulfate and removed solvent, to give 25.6 g of 4-(2-[1,3]-dioxane-2-yl-ethoxy)benzaldehyde.
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
21.1 g
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
35.8 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

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